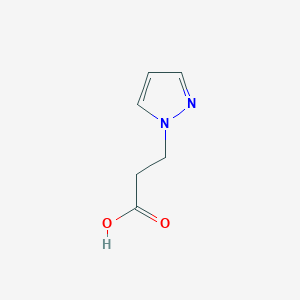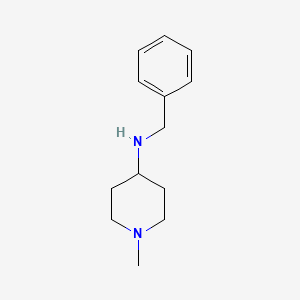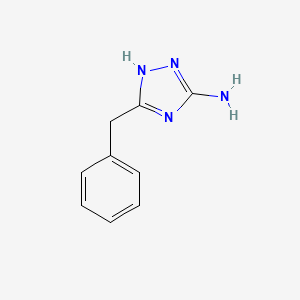![molecular formula C9H13NO2 B1269523 2-[(Dimetilamino)metileno]-1,3-ciclohexanodiona CAS No. 85302-07-4](/img/structure/B1269523.png)
2-[(Dimetilamino)metileno]-1,3-ciclohexanodiona
Descripción general
Descripción
2-[(Dimethylamino)methylene]-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Pirazol
2-[(Dimetilamino)metileno]-1,3-ciclohexanodiona: se utiliza en la síntesis de derivados de pirazol, que son compuestos heterocíclicos de anillo de cinco miembros con dos átomos de nitrógeno adyacentes . Estos derivados se ha encontrado que poseen actividades significativas como inhibidores de la 5-α-reductasa, antiproliferativos, antiparasitarios y propiedades herbicidas . El compuesto sirve como precursor en el proceso de síntesis, proporcionando un bloque de construcción versátil para crear moléculas biológicamente activas.
Caracterización de la Actividad Biológica
El compuesto se ha caracterizado por su actividad biológica. Se sintetiza y se utiliza sin purificación adicional para explorar su potencial en diversas aplicaciones biológicas . Esto incluye investigar su papel en el desarrollo de nuevos fármacos y sus efectos en los sistemas biológicos.
Investigación en Ciencia de Materiales
En la ciencia de los materiales, 2-Dimetilaminometilenciclohexano-1,3-diona se estudia por su posible uso en dispositivos emisores de luz orgánicos (OLED) . Sus propiedades estructurales pueden contribuir al desarrollo de nuevos materiales que pueden utilizarse en la creación de OLED más eficientes y duraderos.
Pruebas Farmacéuticas
Este compuesto también se utiliza en pruebas farmacéuticas como un estándar de referencia de alta calidad . Garantiza resultados precisos en la investigación farmacéutica, donde las mediciones precisas y los estándares son cruciales para el desarrollo de nuevos fármacos y terapias.
Bloque de Construcción de la Síntesis Química
Como bloque de construcción orgánico, se utiliza en la síntesis química para la creación de diversas moléculas complejas . Su reactividad y estabilidad lo convierten en un componente valioso en la síntesis de una amplia gama de compuestos químicos.
Química Analítica
En la química analítica, This compound se emplea por sus propiedades que pueden aprovecharse en cromatografía y espectrometría de masas . Ayuda en la separación, identificación y cuantificación de sustancias químicas dentro de una mezcla, jugando un papel crítico en los procedimientos analíticos.
Análisis Bioquímico
Biochemical Properties
2-[(Dimethylamino)methylene]-1,3-cyclohexanedione plays a vital role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as cyclohexanone monooxygenase, which catalyzes the oxidation of cyclohexanone derivatives. The interaction between 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione and these enzymes is typically characterized by the formation of enzyme-substrate complexes, leading to the subsequent biochemical transformations .
Cellular Effects
2-[(Dimethylamino)methylene]-1,3-cyclohexanedione has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Furthermore, 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
2-[(Dimethylamino)methylene]-1,3-cyclohexanedione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic transformations can affect the compound’s activity and efficacy. Additionally, 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione is essential for optimizing its delivery and efficacy in biochemical applications .
Subcellular Localization
2-[(Dimethylamino)methylene]-1,3-cyclohexanedione exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione is crucial for understanding its role in cellular processes and optimizing its use in research and therapeutic applications .
Propiedades
IUPAC Name |
2-(dimethylaminomethylidene)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10(2)6-7-8(11)4-3-5-9(7)12/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUMAAZJCOVPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326881 | |
| Record name | 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85302-07-4 | |
| Record name | 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85302-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(dimethylamino)methylidene]cyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine](/img/structure/B1269440.png)


![5-Phenethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B1269450.png)

![5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269458.png)
![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269460.png)
![4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269461.png)






